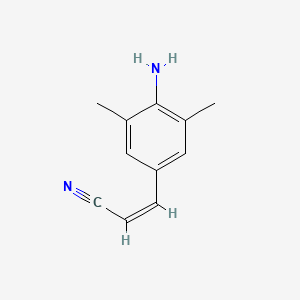

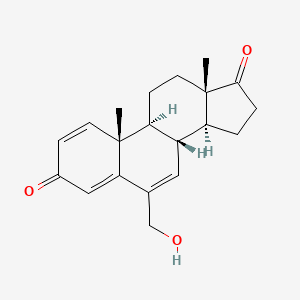

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione is a potent irreversible aromatase inhibitor that inhibits estrogen biosynthesis by permanently binding and inactivating aromatase in adipose and peripheral tissue . It is used to control estrogen synthesis .

Molecular Structure Analysis

The molecular formula of 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione is C20H26O3 . Its average mass is 314.419 Da and its monoisotopic mass is 314.188202 Da .Aplicaciones Científicas De Investigación

Urinary Metabolism and Detection in Doping Control : The compound, as an aromatase inhibitor, is mainly excreted unchanged and as its 17β-hydroxy analogue. It is identified using GC/MS and GC/tandem MS in doping control, highlighting its relevance in sports medicine and anti-doping efforts (Parr et al., 2009).

Steroid Oxidation by Microorganisms : Microbial oxidation processes involving this compound have been studied, providing insights into biochemical transformations and potential biotechnological applications (Tsong et al., 1964).

Metabolic Study in Horses : Investigating its metabolism in horses, particularly in the context of doping in equine sports, is crucial. This research helps in identifying metabolites for controlling substance abuse in horse racing (Kwok et al., 2015).

Chemical Synthesis and Modifications : Studies focus on the chemical synthesis and modifications of the compound, which are vital for creating derivatives for pharmaceutical applications (Hossain et al., 1976).

Electrophilic Fluorination : Research on the electrophilic fluorination of steroidal α,β-unsaturated ketones, including this compound, provides insights into advanced organic synthesis techniques (Barton et al., 1982).

Biotransformation of Steroids : Understanding the biotransformation processes of steroids, including 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione, in microorganisms is crucial for large-scale production of key intermediates for hormone synthesis (Prakash & Bajaj, 2017).

Enzyme-Activated Inhibitors of Aromatase : The compound's derivatives are studied for their potential as enzyme-activated irreversible inhibitors of aromatase, relevant in cancer research and hormone-related therapies (Ebrahimian et al., 1993).

Mecanismo De Acción

6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione works by inhibiting estrogen biosynthesis. It achieves this by permanently binding and inactivating aromatase in adipose and peripheral tissue . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, so its inhibition effectively controls estrogen synthesis.

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSDZVEXCMDRX-DAELLWKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=C(C4=CC(=O)C=C[C@]34C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857727 |

Source

|

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxymethyl Exemestane | |

CAS RN |

152764-26-6 |

Source

|

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/no-structure.png)

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)